molecular formula C9H12BrClS B13178858 2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene

2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene

Cat. No.: B13178858
M. Wt: 267.61 g/mol
InChI Key: OFOKRNQQLOVSPM-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo group and a chlorothiophene moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene typically involves the bromination of 2,2-dimethylpropylthiophene followed by chlorination. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process. The scalability of the production method is crucial for its application in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromo or chloro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro groups can participate in binding interactions, influencing the compound’s biological activity. The thiophene ring can also undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
  • 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
  • (3-Bromo-2,2-dimethylpropyl)cyclopentane

Uniqueness

2-(3-Bromo-2,2-dimethylpropyl)-5-chlorothiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of bromo and chloro groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C9H12BrClS

Molecular Weight

267.61 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)-5-chlorothiophene

InChI

InChI=1S/C9H12BrClS/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3

InChI Key

OFOKRNQQLOVSPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(S1)Cl)CBr

Origin of Product

United States

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